molecular formula C7H7N3O2 B3330484 methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate CAS No. 70910-18-8

methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3330484
CAS No.: 70910-18-8
M. Wt: 165.15 g/mol
InChI Key: VYTQYKLANOPUMP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles as Synthetic Scaffolds

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational structure in a multitude of synthetic endeavors. The unique electronic properties and geometric arrangement of the pyrazole ring render it a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, coupled with the capacity for diverse substitution patterns, allows for the precise tuning of physicochemical and biological properties. Consequently, pyrazole derivatives have been extensively investigated and are integral components in a wide array of pharmaceuticals, agrochemicals, and functional materials.

Overview of Cyano- and Carboxylate-Substituted Pyrazole Architectures

The introduction of cyano (-CN) and carboxylate (-COOR) groups onto the pyrazole framework dramatically expands its synthetic utility and potential applications. The strongly electron-withdrawing nature of the cyano group can significantly influence the reactivity of the pyrazole ring, facilitating a range of chemical transformations. This functional group is also a key precursor for the synthesis of other important moieties, such as amines and carboxylic acids.

Similarly, the carboxylate group, in this case a methyl ester, provides a handle for further synthetic modifications, including amide bond formation and reduction to alcohols. The presence of both a cyano and a carboxylate group on the same pyrazole ring, as seen in methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate, creates a highly functionalized and reactive molecule with a rich chemical landscape ripe for exploration. These substituents can modulate the electronic distribution within the pyrazole ring, impacting its reactivity and potential as a ligand in coordination chemistry.

Historical Development of Advanced Pyrazole Synthesis Methodologies

The synthesis of the pyrazole ring has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, traditionally involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. This method has been a mainstay for the preparation of a wide variety of pyrazole derivatives.

Another classical approach is the Pechmann pyrazole synthesis, developed by Hans von Pechmann in 1898, which utilizes the reaction of diazomethane (B1218177) with acetylenic compounds. Over the decades, these foundational methods have been refined and expanded upon, leading to the development of more advanced and efficient multicomponent reactions and cyclization strategies. These modern techniques often offer improved yields, greater functional group tolerance, and more direct routes to complex pyrazole architectures, including those bearing multiple substituents like this compound. The evolution of these synthetic methodologies reflects the enduring importance of the pyrazole scaffold in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTQYKLANOPUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of Methyl 4 Cyano 1 Methyl 1h Pyrazole 5 Carboxylate

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available in public literature, its properties can be inferred from related structures and computational predictions.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular Formula C7H7N3O2N/A
Molecular Weight 165.15 g/mol N/A
CAS Number 70910-18-8 beilstein-journals.orgvulcanchem.comchemsrc.com

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a comprehensive experimental spectrum for methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is not provided in the available search results, typical spectral features can be anticipated based on its structure.

¹H NMR: Protons of the methyl group on the nitrogen and the methyl ester would exhibit characteristic singlet signals. The chemical shift of the pyrazole (B372694) ring proton would also be a key identifier.

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the cyano group, the ester carbonyl, the pyrazole ring carbons, and the two methyl groups.

IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch of the cyano group and the C=O stretch of the ester functionality.

Mechanistic Investigations of Pyrazole Ester Formation and Transformation

Unraveling Reaction Pathways in Cyclocondensation Processes

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov The mechanism of this process can be complex, with the potential for different regioisomeric products depending on the reaction conditions and the nature of the substituents on the reactants. researchgate.net

The formation of the pyrazole ring proceeds through a series of steps initiated by the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. rsc.orgnih.gov The initial nucleophilic attack can occur at either of the two carbonyl carbons, and the regiochemical outcome is often influenced by the electronic and steric properties of the substituents. nih.gov

For instance, in the reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone, two different intermediate hydrazones can be formed, which then cyclize to give two regioisomeric pyrazoles. researchgate.net The control of regioselectivity is a significant challenge in pyrazole synthesis, and mechanistic studies are vital for developing methods that favor the formation of a single desired isomer. nih.govresearchgate.net

Recent studies have employed computational methods, such as Density Functional Theory (DFT), to elucidate the thermodynamic and kinetic aspects of these reaction pathways. researchgate.net These theoretical investigations help in understanding the relative stabilities of intermediates and transition states, thereby predicting the most likely reaction course. researchgate.netnih.gov For example, calculations have shown that under neutral conditions, the attack of the terminal nitrogen of phenylhydrazine (B124118) on a carbonyl group is the most favorable pathway. researchgate.net

The table below summarizes key findings from mechanistic studies on cyclocondensation reactions for pyrazole synthesis.

ReactantsKey Mechanistic FeatureOutcome/Observation
Phenylhydrazine and ethyl cyanoacetateHigh-pressure conditionsAccelerates the formation of the hydrazide intermediate. researchgate.net
Hydrazine and 1,3-diketonesRegioselectivityCan lead to a mixture of regioisomers; outcome is sensitive to reaction conditions. researchgate.net
Substituted hydrazines and β-enamino diketonesRegiospecificityOften yields a single regioisomer in good yields. nih.gov
Arylhydrazines and malononitrile (B47326) derivativesCatalysisFeCl3/PVP system accelerates the initial addition step. mdpi.com

Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful and widely used method for constructing the pyrazole ring system. researchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, which is usually an alkyne or an alkene. mdpi.comrsc.orgnih.gov

In the context of synthesizing pyrazole esters like methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate, a common approach involves the reaction of a nitrile imine with an appropriately substituted alkyne. nih.gov Nitrile imines are reactive intermediates that can be generated in situ from precursors such as hydrazonoyl halides or by the thermal or photochemical treatment of tetrazoles. mdpi.comnih.gov

Mechanistic studies, often supported by computational analysis within the framework of Molecular Electron Density Theory (MEDT), have provided deep insights into the regioselectivity and reaction pathways of these cycloadditions. mdpi.com The regiochemical outcome is governed by the electronic and steric interactions between the dipole and the dipolarophile. mdpi.comrsc.org The reaction generally proceeds through a concerted mechanism, although stepwise pathways involving zwitterionic intermediates can also occur, depending on the nature of the reactants and the reaction conditions.

The formation of fused pyrazoles via intramolecular 1,3-dipolar cycloadditions of diazo intermediates with pendant alkynes has also been described. nih.govnih.gov These reactions are followed by a thermal sigmatropic shift, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.govnih.gov

The following table presents data from studies on 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

1,3-DipoleDipolarophileKey Mechanistic Insight
NitriliminesThioaurone derivativesHighly regioselective, explained by MEDT calculations. mdpi.com
Nitrile iminesNinhydrin-derived Morita–Baylis–Hillman carbonatesProceeds smoothly to give trisubstituted pyrazoles with predictable regioselectivity. rsc.org
Diazo intermediatesPendant alkynes (intramolecular)Forms fused pyrazoles that can undergo subsequent rearrangements. nih.govnih.gov
TrimethylsilyldiazomethaneAlkynes (in continuous flow)Allows for the synthesis of 3,5-disubstituted pyrazoles. nih.gov

Role of Key Intermediates and Transition States in Pyrazole Synthesis

The synthesis of pyrazoles, whether through cyclocondensation or cycloaddition, proceeds via a series of intermediates and transition states that dictate the reaction's course and outcome. mdpi.combeilstein-journals.org Identifying and characterizing these transient species is fundamental to understanding the reaction mechanism.

In cyclocondensation reactions, key intermediates include hydrazones and enehydrazines, which are formed from the initial reaction of the hydrazine with the 1,3-dicarbonyl compound. nih.gov The subsequent intramolecular cyclization of these intermediates leads to the formation of a dihydropyrazole (pyrazoline), which then undergoes aromatization to the final pyrazole product. nih.govbeilstein-journals.org Computational studies have been instrumental in modeling the structures and energies of the transition states involved in these cyclization and aromatization steps, providing a quantitative basis for understanding the reaction kinetics. nih.gov

For 1,3-dipolar cycloadditions, the nature of the transition state is crucial for determining the regioselectivity. mdpi.com Theoretical calculations can map out the potential energy surface of the reaction, identifying the lowest energy transition state that leads to the observed product. nih.gov For instance, Density Functional Theory (DFT) calculations have been used to compare the energy barriers for different possible cycloaddition pathways, confirming that the experimentally observed regioisomer is formed via the kinetically favored transition state. nih.gov

The table below highlights some key intermediates and transition states identified in pyrazole synthesis.

Reaction TypeKey Intermediate(s)Role in the Reaction
CyclocondensationHydrazone, EnehydrazinePrecursors to the pyrazole ring, formed by the initial condensation. nih.gov
CyclocondensationDihydropyrazole (Pyrazoline)The non-aromatic cyclic intermediate that undergoes oxidation/elimination to form the pyrazole. nih.gov
1,3-Dipolar CycloadditionNitrile Imine, DiazoalkaneThe reactive 1,3-dipole that participates in the cycloaddition. mdpi.comnih.gov
Intramolecular CycloadditionFused PyrazoleAn intermediate that can undergo further rearrangement. nih.gov

Intramolecular Rearrangements and Functional Group Migrations

During the synthesis and transformation of pyrazoles, intramolecular rearrangements and migrations of functional groups can occur, leading to the formation of different isomers or unexpected products. nih.gov These rearrangements are often thermally or catalytically induced and can involve sigmatropic shifts or other pericyclic reactions.

A notable example is the [1s, 5s] sigmatropic shift observed in fused pyrazole systems formed from intramolecular 1,3-dipolar cycloadditions. nih.govnih.gov This rearrangement can result in a ring contraction, yielding spirocyclic pyrazoles. nih.govnih.gov The feasibility and outcome of such rearrangements are highly dependent on the substitution pattern of the pyrazole ring and the nature of the tether connecting the reacting moieties. nih.gov

In some cases, the migration of a substituent, such as an ester group, can occur after the initial cyclization. For example, in the reaction of aryl α-diazoarylacetates with methyl propionate, a minor product is formed through the migration of the ester group to a nitrogen atom of the pyrazole ring. nih.gov

Computational studies have been employed to investigate the energy barriers associated with these rearrangement pathways, helping to explain why certain migrations are favored over others. nih.gov For example, DFT calculations have shown that the energy barrier for a [1s, 5s] sigmatropic shift leading to a spirocyclic pyrazole can be significantly lower than that for other potential migration pathways, such as phenyl group migration. nih.gov

The following table provides examples of intramolecular rearrangements observed in pyrazole chemistry.

Rearrangement TypeSubstrateProduct
[1s, 5s] Sigmatropic ShiftFused pyrazoles from intramolecular cycloadditionSpirocyclic pyrazoles. nih.govnih.gov
Ester Group MigrationPyrazole formed from α-diazoarylacetatesN-acylated pyrazole isomer. nih.gov
mdpi.commdpi.com Sigmatropic RearrangementN-propargylhydrazonesHighly functionalized pyrazoles. organic-chemistry.org

Stereochemical Considerations in Pyrazole Formation

While the pyrazole ring itself is aromatic and planar, the synthesis of pyrazoles bearing stereocenters in their substituents introduces stereochemical considerations. The control of stereochemistry is particularly important in the synthesis of chiral pyrazole-containing compounds, many of which have applications in medicinal chemistry and asymmetric catalysis.

Asymmetric synthesis of pyrazoles can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. For example, the Michael addition of pyrazolones to prochiral acceptors, catalyzed by a chiral organocatalyst, can proceed with high enantioselectivity, leading to the formation of pyrazoles with a stereocenter at the 4-position.

In the context of 1,3-dipolar cycloaddition reactions, the stereochemistry of the dipolarophile can be transferred to the product. For instance, the reaction of a nitrile imine with a chiral alkene can lead to the formation of a diastereomeric mixture of pyrazolines, which can then be aromatized to the corresponding pyrazoles. The diastereoselectivity of such reactions is influenced by the steric and electronic interactions in the transition state.

Furthermore, the formation of spirocyclic pyrazoles through intramolecular cycloadditions and rearrangements introduces additional stereochemical complexity, as the spirocyclic junction is a stereocenter. nih.govnih.gov The stereochemical outcome of these reactions can often be predicted and explained by considering the geometry of the transition states involved.

The table below summarizes some approaches to controlling stereochemistry in pyrazole synthesis.

Synthetic ApproachKey FeatureStereochemical Outcome
Organocatalytic Michael AdditionUse of a chiral squaramide catalyst with pyrazolones and nitroolefins.Enantioselective formation of pyrazoles with a C4-stereocenter.
Diastereoselective CycloadditionReaction of a nitrile imine with a chiral alkene.Formation of diastereomeric pyrazoline intermediates.
Asymmetric 1,4-AdditionN,N'-dioxide-scandium(III) catalyzed addition of pyrazolones to alkynones.Formation of 4-alkenyl-pyrazol-5-ones with high enantioselectivity.

Research Findings and Applications

While specific research applications for methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate are not extensively documented in the public domain, its structural motifs are present in molecules with a range of biological activities. Pyrazole (B372694) derivatives bearing cyano and carboxylate groups are known to be valuable intermediates in the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. For example, related 5-aminopyrazole-4-carbonitrile derivatives are precursors to a variety of fused heterocyclic systems with potential biological activity. The combination of the cyano and ester functionalities makes this compound a versatile building block for combinatorial chemistry and the generation of compound libraries for drug discovery screening.

Chemical Transformations and Derivatization Strategies of the Pyrazole Ester Core

Functional Group Interconversions of the Cyano Moiety

The cyano group at the C4 position of the pyrazole (B372694) ring is a key site for chemical modification, offering pathways to various other functional groups. These interconversions are fundamental for building more complex molecular architectures.

One of the most common transformations is the hydrolysis of the nitrile. Under controlled acidic or basic conditions, the cyano group can be partially hydrolyzed to a primary carboxamide. chemistrysteps.comlumenlearning.com Complete hydrolysis under more vigorous conditions yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org The pH of the reaction medium is a critical factor; for instance, alkaline hydrolysis initially produces a carboxylate salt, which then requires acidification to yield the free carboxylic acid. libretexts.orgstackexchange.com This transformation is particularly useful as the resulting amide or acid can participate in further coupling or cyclization reactions.

Another significant conversion is the [2+3] cycloaddition reaction of the nitrile with an azide (B81097), typically sodium azide, to form a tetrazole ring. mdpi.comnih.gov This reaction, often catalyzed by agents like zinc chloride or ammonium (B1175870) chloride, provides a direct route to pyrazole-tetrazole hybrid compounds, which are of interest for their potential applications as energetic materials and bioactive molecules. mdpi.com

The cyano group can also be involved in cycloaddition reactions with various dienophiles, acting as a precursor for constructing fused ring systems. Furthermore, reduction of the cyano group, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation, can yield the corresponding aminomethyl group, introducing a basic center and a flexible linker into the molecule.

Table 1: Selected Interconversions of the Cyano Group in 4-Cyanopyrazole Systems
Reaction TypeReagents and ConditionsProduct Functional GroupReference
Partial HydrolysisControlled acid (e.g., TFA-H2SO4) or alkaline H2O2Carboxamide (-CONH2) stackexchange.com
Complete HydrolysisHeat with dilute acid (e.g., HCl) or base (e.g., NaOH) followed by acidificationCarboxylic Acid (-COOH) chemistrysteps.comlibretexts.org
CycloadditionSodium azide (NaN3) with a catalyst (e.g., NH4Cl or ZnCl2) in DMFTetrazole mdpi.com

Ester Group Modifications and Transesterification Reactions

The methyl ester at the C5 position is another key handle for derivatization. Standard ester modifications such as hydrolysis, amidation, and transesterification are readily achievable.

Saponification of the methyl ester using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, provides the corresponding pyrazole-5-carboxylic acid. This carboxylic acid is a crucial intermediate for synthesizing a wide range of derivatives, including amides and other esters.

Amidation can be achieved by direct reaction with an amine, often at elevated temperatures, or more commonly, by first converting the carboxylic acid (obtained from hydrolysis) to an acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov This highly reactive acid chloride can then be treated with various primary or secondary amines to form a diverse library of pyrazole-5-carboxamides. nih.govnih.gov These carboxamide derivatives are of significant interest in the development of fungicides and other agrochemicals. nih.gov

Transesterification, the conversion of one ester to another, can be performed by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, modulating the steric and electronic properties of the molecule.

Table 2: Common Modifications of the Pyrazole Ester Group
Reaction TypeTypical ReagentsIntermediate/ProductReference
Hydrolysis (Saponification)NaOH or LiOH, followed by H+Pyrazole-5-carboxylic acid nih.gov
Amidation (via acid chloride)1. SOCl2; 2. R1R2NHPyrazole-5-carboxamide nih.govnih.gov
TransesterificationR'OH, acid or base catalystNew pyrazole-5-ester-

Regioselective Functionalization of the Pyrazole Ring System

While the C4 and C5 positions of the pyrazole ring are already substituted in the parent molecule, the C3 position remains available for functionalization. The electronic nature of the pyrazole ring and the directing effects of the existing substituents (N-methyl, C4-cyano, C5-carboxylate) influence the regioselectivity of these reactions.

Electrophilic substitution reactions are a primary method for functionalizing the pyrazole ring. For instance, formylation at the C4 position of pyrazole esters can be achieved using the Vilsmeier-Haack reaction (e.g., POCl₃/DMF), although in the target molecule this position is already occupied. researchgate.net However, related pyrazole systems can undergo halogenation (using reagents like NBS or NCS) or nitration at available ring positions. The precise location of substitution depends on the directing influence of the groups already present. For 1-substituted pyrazoles, electrophilic attack often occurs at the C4 position, but since it is blocked in the title compound, the C3 position becomes a potential, albeit less reactive, site for functionalization.

Metalation followed by quenching with an electrophile is another powerful strategy. Directed ortho-metalation (DoM) can be used to functionalize positions adjacent to a directing group. While the ester and cyano groups are not typical DoM groups, deprotonation at the C3 position with a strong base (e.g., LDA) followed by reaction with an electrophile could potentially introduce substituents regioselectively.

Synthesis of Fused Heterocyclic Systems Utilizing Pyrazole Precursors

The functional groups on the methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate core make it an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is a core structure in many kinase inhibitors and other therapeutic agents. The synthesis of this framework from 4-cyano-5-carboxamide pyrazole precursors is a well-established strategy. The key step involves the transformation of the C4-cyano group into a reactive intermediate that can cyclize with the adjacent C5-carboxamide.

A common route begins with the hydrolysis of the C4-cyano group to a C4-carboxamide, followed by a Hofmann rearrangement to yield a 4-aminopyrazole-5-carboxamide. This diamino-like precursor can then be cyclized with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, to construct the pyrimidine (B1678525) ring, yielding the desired pyrazolo[3,4-d]pyrimidinone. Alternatively, converting the 5-ester group to an amide and the 4-cyano group to an amino group (via reduction or other methods) provides a 4-amino-1-methyl-1H-pyrazole-5-carboxamide intermediate, which is a versatile precursor for cyclization reactions to form the fused pyrimidine ring.

The versatile functional groups of the pyrazole core also enable the synthesis of other fused heterocycles. For instance, 5-amino-4-thiocyanato-pyrazoles can be used to synthesize both pyrazolopyrimidines and pyrazolothiazoles in a one-pot reaction with a Vilsmeier Reagent. mdpi.com

Furthermore, the synthesis of thiophene (B33073) derivatives fused to the pyrazole ring is possible. For example, pyrazol-1-yl N-thiophen-5-yl derivatives can be synthesized by subjecting an N-carbonylacetonitrilopyrazole to the Gewald thiophene synthesis conditions, reacting it with an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have been applied to pyrazole systems to form new C-C and C-heteroatom bonds. These reactions typically require a halogenated pyrazole precursor, which can be prepared via regioselective halogenation as discussed in section 5.3.

Once a halogen (e.g., Br, I) is installed at the C3 position, it can serve as a handle for various cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C bonds with alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, attaching various amino functionalities.

Chan-Lam Coupling: Copper-catalyzed reaction with boronic acids to form C-N or C-O bonds.

These C-H functionalization and cross-coupling strategies provide powerful and efficient routes to a wide range of functionalized pyrazoles from a common intermediate, bypassing the need for traditional multi-step synthetic sequences.

Table of Compounds

Compound Name
This compound
sodium azide
zinc chloride
ammonium chloride
lithium aluminum hydride
sodium hydroxide
lithium hydroxide
thionyl chloride
formamide
triethyl orthoformate
malononitrile
ethyl cyanoacetate
palladium
copper

Advanced Applications in Materials Science and Industrial Organic Synthesis

Utilization as Versatile Building Blocks for Complex Chemical Architectures

The chemical structure of methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is endowed with multiple reactive sites, making it an exceptionally versatile precursor in organic synthesis. The pyrazole (B372694) core itself is an aromatic system that can undergo various transformations. mdpi.com The presence of the cyano and methyl carboxylate groups provides handles for a wide array of chemical reactions, allowing for the construction of more intricate molecular frameworks.

Researchers have extensively demonstrated the utility of the pyrazole scaffold as a starting point for synthesizing a diverse range of bioactive compounds and complex heterocyclic systems. globalresearchonline.netchim.it The functional groups on this compound allow for its participation in reactions such as nucleophilic additions, cycloadditions, and condensation reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be converted into amides or other functional derivatives. These transformations open pathways to novel compounds, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal and materials chemistry. chim.itmdpi.com

The inherent reactivity of this compound facilitates its use in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. biointerfaceresearch.com This positions this compound as a valuable intermediate for creating libraries of novel compounds for various screening purposes.

Functional Group Potential Transformations Resulting Structures
Cyano (-CN)Hydrolysis, Reduction, CycloadditionCarboxylic acids, Amines, Fused heterocycles
Methyl Carboxylate (-COOCH₃)Amidation, Reduction, SaponificationAmides, Alcohols, Carboxylate salts
Pyrazole RingElectrophilic Substitution, N-alkylationSubstituted pyrazoles, Pyrazolium salts

Precursors for Advanced Materials

The unique electronic characteristics of the pyrazole ring system make its derivatives promising candidates for the development of advanced materials with tailored properties.

The field of organic electronics relies on molecules that can efficiently transport charge. Pyrazole-containing polymers have been investigated for their potential as organic semiconductors. researcher.life The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing effects of the cyano and carboxylate groups in this compound, creates a molecule with specific electronic properties. Incorporating such units into a polymer backbone can influence the material's conductivity and charge-carrier mobility. researcher.life The synthesis of polypropargyl pyrazoles has demonstrated that polymers containing this heterocyclic core can exhibit specific conductivity values that make them suitable for applications as organic polymer semiconductors. researcher.life The functional groups on this compound provide convenient points for polymerization, allowing it to be integrated into larger conjugated systems designed for semiconductor applications.

Optoelectronic materials, which interact with light and electricity, are crucial for technologies like LEDs, solar cells, and sensors. The photophysical properties of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have been a subject of interest in materials science. chim.it The rigid, planar structure and the tunable electronic nature of the pyrazole core make it an excellent component for creating fluorescent dyes and other photoactive materials. globalresearchonline.net By modifying the structure of this compound, for example, by extending its conjugation through reactions at its functional groups, new materials with specific light absorption and emission properties can be designed. The inherent electronic characteristics of the substituted pyrazole ring can be harnessed to create materials with enhanced performance in optoelectronic devices.

Supramolecular Chemistry and Self-Assembly of Pyrazole Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazole derivatives are particularly interesting in this field due to the presence of both hydrogen bond donor (in NH-pyrazoles) and acceptor (the pyridine-like nitrogen) sites. chim.itmdpi.com Although the subject compound is an N-methylated pyrazole and lacks an N-H donor, the pyridine-like nitrogen atom and the oxygen atoms of the carboxylate group can still act as effective hydrogen bond acceptors.

This capability allows derivatives of this compound to participate in self-assembly processes, forming well-ordered, higher-level structures. These interactions can be programmed by introducing other functional groups onto the molecule, leading to the formation of complex supramolecular architectures like gels, liquid crystals, and molecular networks. mdpi.com The ability to control the assembly of molecules is a key goal in materials science for the bottom-up fabrication of functional nanostructures.

Role in Non-Biological Catalysis as Ligand Components

In the field of catalysis, ligands play a critical role by binding to a metal center and modulating its reactivity and selectivity. The pyrazole scaffold is a well-established component in the design of ligands for coordination chemistry and catalysis. chim.it The pyridine-like nitrogen atom in the pyrazole ring is an excellent coordination site for a wide variety of metal ions.

This compound can be chemically modified to create sophisticated ligands. For example, the methyl ester group can be converted into other functionalities, such as phosphines or amines, which can serve as additional coordination sites. This allows for the synthesis of bidentate or polydentate ligands. The electronic properties of the pyrazole ring, influenced by the cyano and N-methyl substituents, can fine-tune the electron-donating ability of the ligand, thereby influencing the catalytic activity of the resulting metal complex. These pyrazole-based ligands can be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Future Directions and Emerging Research Avenues in Cyano Pyrazole Ester Chemistry

Advancements in Sustainable and Green Synthesis Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize harsh reagents, organic solvents, and significant energy input. researchgate.net The future of synthesizing compounds like methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is increasingly focused on green and sustainable practices that prioritize environmental benignity, operational simplicity, and atom economy. nih.gov

Key advancements in this area include:

Microwave and Ultrasound-Assisted Synthesis : The use of alternative energy sources like microwave irradiation and sonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.com These techniques are effective in accelerating reactions for pyrazole synthesis, often leading to higher yields. researchgate.net

Green Solvents and Solvent-Free Reactions : There is a significant shift towards replacing hazardous organic solvents with environmentally friendly alternatives, with water being a prime example. thieme-connect.com Aqueous multicomponent reactions for pyrazole synthesis are of outstanding value in green chemistry. researchgate.net Additionally, solvent-free "dry media" reactions, sometimes facilitated by grinding or microwave activation, represent a highly sustainable approach by eliminating solvent waste entirely. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all reactants. mdpi.com These reactions adhere to the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. nih.gov The one-pot synthesis of complex pyrazoles, such as pyrano[2,3-c]pyrazoles, through MCRs showcases the power of this strategy. mdpi.com

Use of Recyclable and Heterogeneous Catalysts : The development of recyclable catalysts, such as magnetic nanocatalysts, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. researchgate.net Various heterogeneous catalysts, including silica-supported sulfuric acid and polymer-bound reagents, have been successfully employed in pyrazole synthesis. thieme-connect.com

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

Methodology Key Advantages Examples in Pyrazole Synthesis Citations
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, increased yields. One-pot synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazide. researchgate.netmdpi.com
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer, often performed at room temperature. Four-component synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net
Aqueous Media Reactions Environmentally benign, low cost, improved safety. Synthesis of pyrazole derivatives catalyzed by piperidine or other catalysts in water. mdpi.comthieme-connect.com
Solvent-Free Synthesis Eliminates solvent waste, simplified workup, high efficiency. Synthesis of NH-pyrazoles and pyrazole chalcones by grinding. researchgate.netmdpi.com
Multicomponent Reactions (MCRs) High atom economy, step efficiency, reduced waste, molecular diversity. One-pot synthesis of pyrano[2,3-c]pyrazole derivatives. mdpi.com

Application of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. chemrxiv.org For cyano-pyrazole ester chemistry, these computational approaches can accelerate the discovery of optimal reaction conditions and even predict novel synthetic pathways, reducing the need for extensive, time-consuming experimentation. nih.govbeilstein-journals.org

Future applications in this domain include:

Reaction Outcome Prediction : ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested transformations. nih.gov This predictive power can guide chemists toward the most promising reaction conditions for synthesizing specific targets like this compound.

Condition Optimization : ML algorithms, particularly Bayesian optimization, can efficiently navigate complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield or selectivity. chemrxiv.orgnih.gov This is especially valuable in low-data scenarios where initial experimental information is limited. duke.edu

Transfer and Active Learning : Transfer learning allows models trained on one reaction class to be adapted to a new, related target with minimal additional data. nih.gov Active learning, in contrast, allows an algorithm to prospectively suggest the most informative experiments to perform next, creating an iterative optimization loop that quickly converges on the best conditions. duke.edu This adaptive approach can streamline the laborious process of reaction optimization. duke.edu

Table 2: Machine Learning Strategies for Chemical Reaction Optimization

ML Strategy Description Application in Synthesis Citations
Bayesian Optimization A global optimization method that models the objective function and uses it to find parameters that are likely to yield optimal results. Efficiently finds optimal reaction conditions (yield, selectivity) with a reduced number of experiments. chemrxiv.orgnih.gov
Random Forest Models An ensemble learning method that constructs multiple decision trees and outputs the mode of their predictions. Can rapidly learn relationships between reaction parameters and outcomes; allows for analysis of parameter importance. duke.edu
Transfer Learning A technique where a model developed for one task is reused as the starting point for a model on a second, related task. Applies knowledge from well-studied reactions (e.g., general pyrazole synthesis) to optimize a new target reaction with limited data. nih.gov
Active Learning An iterative process where the algorithm queries the user (or an automated platform) to label new data points with the desired outputs. The algorithm adaptively suggests the next set of experiments to perform for the most efficient path to optimization. duke.edu

Exploration of Novel Reactivity Modes and Unprecedented Transformations

While established methods for pyrazole synthesis exist, future research will focus on discovering novel reactions that can build the cyano-pyrazole ester core or functionalize it in unprecedented ways. mdpi.com This involves exploring new building blocks and catalytic systems to access previously inaccessible chemical space.

Key areas for exploration include:

Novel Cycloaddition Reactions : The pyrazole ring is often formed via [3+2] cycloaddition. Future work will likely involve the development of new dipolarophiles and dipole precursors. For example, silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane has been used to create pyrazoles with both trifluoromethyl and cyano groups in a single step. chinesechemsoc.org Exploring analogous reactions for this compound could yield novel derivatives.

C-H Bond Functionalization : Direct functionalization of the C-H bonds on the pyrazole ring or its substituents offers a highly atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials. This remains a significant area for development in pyrazole chemistry.

In Situ Generation of Reactive Intermediates : Methods that generate key building blocks in situ can lead to highly efficient one-pot syntheses. For instance, the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately cyclized with hydrazine (B178648), provides access to pyrazoles that were previously difficult to obtain. mdpi.com

Synthesis of Fused Systems : The cyano-pyrazole ester core can serve as a platform for building more complex, fused heterocyclic systems. researchgate.netekb.eg Multicomponent reactions that lead to fused pyran-pyrazole or pyrazolo[1,5-a]pyrimidine derivatives demonstrate the potential for creating structurally diverse molecules from simple precursors. mdpi.comekb.eg

Table 3: Examples of Novel Transformations in Pyrazole Synthesis

Transformation Type Description Potential Application Citations
Silver-Catalyzed [3+2] Cycloaddition Reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. Provides a mild and broadly applicable route to substituted pyrazoles. organic-chemistry.org
Dual Incorporation Cycloaddition Silver-catalyzed reaction of dicyanoalkenes with trifluorodiazoethane. Simultaneously installs trifluoromethyl and cyano groups onto the pyrazole core. chinesechemsoc.org
Aerobic Oxidative Cyclization Copper-catalyzed reaction of β,γ-unsaturated hydrazones. Forms the pyrazole ring via formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage. organic-chemistry.org
In Situ Precursor Synthesis One-pot synthesis of 1,3-diketones followed by immediate cyclization with hydrazine. Enables the synthesis of previously inaccessible pyrazole structures with high speed and generality. mdpi.com

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The convergence of robotics, software, and chemical synthesis is leading to the development of "self-driving laboratories" that can autonomously plan, execute, and optimize chemical reactions. beilstein-journals.org Integrating the synthesis of cyano-pyrazole esters with these platforms represents a significant leap forward in efficiency and discovery.

This integration involves:

Automated Synthesis Platforms : Robotic systems can perform precise liquid handling, heating, cooling, and purification steps, enabling unattended execution of complex reaction arrays. This allows for the rapid exploration of a wide range of reaction conditions.

High-Throughput Experimentation (HTE) : HTE involves performing a large number of experiments in parallel, often in miniaturized formats like microplates. acs.org When coupled with rapid analytical techniques (e.g., mass spectrometry), HTE can generate vast amounts of data for reaction screening and optimization. acs.org High-throughput virtual screening (HTVS) can also be used to computationally analyze thousands of compounds, accelerating the discovery process before any lab work begins. researchgate.net

Closed-Loop Optimization : The ultimate goal is to create a closed-loop system where an ML algorithm designs an array of experiments, an automated platform executes them, and the results are fed back to the algorithm to inform the design of the next experimental round. chemrxiv.org This autonomous workflow can identify optimal synthesis conditions far more rapidly than traditional, manual approaches. chemrxiv.org

Table 4: Components of an Integrated Automated Synthesis System

Component Function Role in Cyano-Pyrazole Ester Chemistry Citations
Robotic Liquid Handler Precisely dispenses reactants, solvents, and catalysts into reaction vessels. Enables accurate and reproducible setup of hundreds of parallel reactions to screen conditions for synthesis. beilstein-journals.org
Automated Reaction Modules Control reaction parameters such as temperature, pressure, and mixing. Allows for systematic exploration of the reaction space to optimize the synthesis of the target compound. chemrxiv.orgbeilstein-journals.org
High-Throughput Analytics Rapidly analyzes the outcome of each reaction (e.g., yield, purity) using techniques like LC-MS or GC-MS. Provides the data necessary for the optimization algorithm to evaluate the success of each experiment. acs.org
Machine Learning Algorithm Designs experiments, analyzes results, and proposes new conditions to test. Acts as the "brain" of the system, guiding the experimentation toward the optimal synthetic protocol in a closed loop. chemrxiv.orgresearchgate.net

Q & A

Basic Research Question

  • XRD Crystallography : Resolves bond lengths and angles (e.g., C=O at 1.21 Å, C≡N at 1.15 Å) .
  • FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict molecular geometry and electrostatic potential surfaces, aligning with experimental XRD data (RMSD < 0.02 Å) .

How does the reactivity of the cyano group in this compound enable further functionalization?

Advanced Research Question
The cyano group participates in:

  • Nucleophilic Additions : Reacts with Grignard reagents to form ketones or amines.
  • Cyclization : Forms fused heterocycles (e.g., triazoles) via Huisgen cycloaddition with azides .
  • Hydrolysis : Controlled acidic hydrolysis converts –CN to –COOH, enabling carboxylate-based derivatization .
    Methodological Note : Use Cu(I) catalysts for click chemistry to minimize side reactions.

How can this compound serve as a precursor for synthesizing pyrazole-fused heterocyclic systems?

Advanced Research Question

  • Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in acetic acid/ethanol under reflux to form fused systems (e.g., 6-phenyl-4-pyridinyl derivatives) .
  • Triazepines : Condensation with thiourea derivatives yields 5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-ones (yield: ~50-60%) .
    Key Data :
ProductReagentsYieldReference
Pyrazolo[3,4-c]pyrazoleHydrazine hydrate, AcOH55%
TriazepinoneThiourea, K₂CO₃, DMF58%

What computational approaches predict the electronic properties of this compound, and how do they align with experimental data?

Advanced Research Question

  • DFT Studies : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity. Mulliken charges show electron withdrawal by –CN and –COOCH₃ groups .
  • NBO Analysis : Hyperconjugation between pyrazole ring and ester group stabilizes the structure (stabilization energy: ~25 kcal/mol) .
    Validation : Experimental UV-Vis spectra (λmax ~270 nm) correlate with TD-DFT calculations (R² > 0.95) .

How can researchers address contradictions in reported spectral data or reaction yields for this compound?

Q. Methodological Guidance

  • Spectral Discrepancies : Use high-field NMR (500 MHz+) to resolve overlapping peaks. Cross-validate with HRMS (e.g., m/z 195.0643 [M+H]⁺) .
  • Yield Variability : Optimize stoichiometry (e.g., 1:1.2 ratio of hydrazine to ketoester) and exclude moisture to prevent hydrolysis .
    Case Study : Lower yields in Knoevenagel reactions (<50%) were resolved by substituting EtOH with anhydrous THF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.